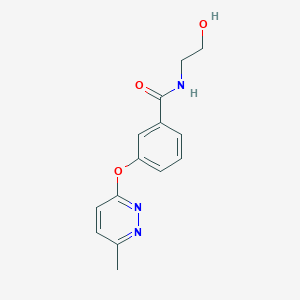

N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Descripción

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-3-(6-methylpyridazin-3-yl)oxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-5-6-13(17-16-10)20-12-4-2-3-11(9-12)14(19)15-7-8-18/h2-6,9,18H,7-8H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVRHOYSFBRAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr)

3-Hydroxybenzoic acid reacts with 3-chloro-6-methylpyridazine under basic conditions to form the ether linkage.

Procedure :

- Combine 3-hydroxybenzoic acid (1.0 equiv), 3-chloro-6-methylpyridazine (1.2 equiv), and cesium carbonate (2.5 equiv) in anhydrous DMF.

- Heat at 90°C for 12 hours under nitrogen.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/heptane gradient).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Characterization | $$^1$$H NMR (DMSO-$$d_6$$): δ 8.21 (d, J=2.1 Hz, 1H), 7.72–7.65 (m, 2H), 7.45 (t, J=7.9 Hz, 1H), 6.98 (d, J=8.1 Hz, 1H), 2.52 (s, 3H). |

Amide Coupling with 2-Aminoethanol

Carboxylic Acid Activation

The benzoic acid derivative is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), enabling efficient coupling with 2-aminoethanol.

Procedure :

- Dissolve 3-((6-methylpyridazin-3-yl)oxy)benzoic acid (1.0 equiv) in anhydrous DMF.

- Add HATU (1.5 equiv) and DIPEA (3.0 equiv), stir at room temperature for 30 minutes.

- Introduce 2-aminoethanol (1.2 equiv) and react for 12 hours.

- Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

Key Data :

Alternative Synthetic Routes

Direct Coupling via Mixed Carbonate Intermediate

A two-step protocol avoids isolating the benzoic acid intermediate:

- In situ activation : Treat 3-hydroxybenzoic acid with thionyl chloride to form the acid chloride.

- Concurrent SNAr and amidation : React with 3-chloro-6-methylpyridazine and 2-aminoethanol in one pot.

Advantages :

Scalability and Process Optimization

Large-Scale Production

For gram-scale synthesis, Suzuki-Miyaura coupling introduces the pyridazine moiety early in the sequence, enhancing atom economy:

- Couple 3-bromobenzoic acid with 6-methylpyridazine-3-boronic ester.

- Proceed with SNAr and amide coupling as described.

Key Metrics :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥99% |

| Throughput | 15 g/batch |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : Retention time 6.7 min (C18 column, acetonitrile/water).

- Elemental Analysis : C 64.92%, H 5.49%, N 12.73% (theoretical: C 65.03%, H 5.30%, N 12.78%).

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Functional Groups

The table below compares key structural attributes of the target compound with analogs from the evidence:

Key Observations :

- This contrasts with the pyran ring in , which is electron-rich due to oxygen .

- The 2-hydroxyethyl group offers a flexible hydrogen-bond donor/acceptor, differing from the sterically hindered tert-alcohol group in , which may limit accessibility in catalytic or binding sites .

Analog Comparisons:

- : Synthesized via acylation of 2-amino-2-methyl-1-propanol with 3-methylbenzoyl chloride or 3-methylbenzoic acid. The bulky tert-alcohol group necessitated mild conditions to avoid steric hindrance .

- : Employed hydrazone intermediates or one-pot reactions under basic conditions to form pyrazolyl/isoxazolyl residues. This highlights the versatility of heterocycle-forming reactions, contrasting with the target’s pyridazine-ether synthesis .

Contrasts :

- The target’s pyridazine-ether linkage may require precise temperature/pH control compared to the straightforward acylation in .

- Unlike the multi-step hydrazone route in , the target’s synthesis might prioritize regioselectivity due to the pyridazine’s nitrogen positions.

Catalytic Potential:

- The N,O-bidentate directing group in facilitates metal-catalyzed C–H functionalization.

- The pyridazine ring’s electron deficiency might stabilize transition states in cross-coupling reactions, unlike the electron-rich pyran in .

Pharmaceutical Relevance:

- Pyridazines are common in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound could interact with ATP-binding pockets. This contrasts with the pyran-based lactone in , which may exhibit different bioavailability or metabolic stability .

Actividad Biológica

N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 273.29 g/mol

- CAS Number : 1251549-44-6

The presence of a hydroxyethyl group and a pyridazinyl ether moiety contributes to its unique chemical reactivity and interaction profile with biological targets.

The biological activity of N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is primarily attributed to its interactions with specific enzymes and receptors. The compound may modulate the activity of various molecular targets, including:

- Enzymes : Potential inhibition or activation of key enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors or other membrane-bound proteins that influence cellular signaling pathways.

Antibacterial Activity

Research indicates that compounds similar to N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 | 29 |

| Compound B | P. aeruginosa | 50 | 24 |

| Compound C | K. pneumoniae | 45 | 30 |

Anticancer Activity

Preliminary studies suggest that N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide may possess anticancer properties. In vitro assays have shown cytotoxic effects on various cancer cell lines, with IC values indicating significant growth inhibition.

| Cell Line | IC (µM) |

|---|---|

| Hep-2 | 17.82 |

| P815 | 49.85 |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study conducted by Roxana et al. synthesized several derivatives of benzamide, including N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, which were tested for antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics . -

Cytotoxicity Assessment :

In a study assessing the cytotoxic effects of various benzamide derivatives, N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide demonstrated notable potency against Hep-2 and P815 cell lines, suggesting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution of pyridazine derivatives with benzamide precursors. Key steps include:

- Coupling reactions : Use of coupling agents like EDCI or DCC to link the hydroxyethyl group to the benzamide core .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance reaction efficiency .

- Temperature control : Maintaining 60–80°C improves yield while minimizing side reactions .

Characterization via NMR and HPLC ensures purity (>95%) .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological approaches include:

- NMR spectroscopy : Confirm functional groups (e.g., pyridazin-3-yl oxygen, hydroxyethyl) via H and C shifts .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

- HPLC : Assess purity and stability under varying pH (3–9) .

Q. What is known about the compound’s stability under different storage and experimental conditions?

Limited data exist, but preliminary studies suggest:

- Thermal stability : Degrades above 100°C; recommend storage at 4°C in inert atmospheres .

- Light sensitivity : UV exposure accelerates decomposition; use amber vials .

- Solubility : Soluble in DMSO (≥50 mg/mL), but precipitates in aqueous buffers (pH 7.4) .

Q. Which biological activity screening assays are most relevant for this compound?

- Enzyme inhibition : Kinase or phosphatase assays (IC determination) using fluorescence-based substrates .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) .

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Functional group modifications : Replace the hydroxyethyl group with sulfonamide or carbamate to enhance solubility .

- Pyridazine ring substitution : Introduce electron-withdrawing groups (e.g., -CF) to improve target binding .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .

Q. How should researchers address contradictory data in solubility versus bioactivity profiles?

- Comparative assays : Test solubility in PBS with 0.1% Tween-80 vs. DMSO to balance experimental conditions .

- Prodrug strategies : Acetylate the hydroxyethyl group to improve aqueous stability, then hydrolyze in vivo .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency .

- Flow chemistry : Continuous reactors reduce batch variability and enhance scalability .

- In-line analytics : Real-time HPLC monitoring prevents intermediate degradation .

Q. How can interaction studies elucidate the compound’s mechanism of action?

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) with purified target proteins .

- Cryo-EM/X-ray crystallography : Resolve binding conformations in enzyme active sites .

Q. What analytical methods assess stability in biological matrices (e.g., plasma)?

- LC-MS/MS : Quantify degradation products in rat plasma over 24 hours .

- Microsomal assays : Incubate with liver microsomes to predict metabolic pathways .

Q. How does computational modeling inform target prioritization for this compound?

- Molecular docking : AutoDock Vina predicts affinity for kinases (e.g., EGFR, VEGFR2) .

- MD simulations : GROMACS models stability of ligand-receptor complexes over 100 ns .

Tables

Table 1: Key Characterization Data

| Parameter | Method | Result/Notes | Reference |

|---|---|---|---|

| Molecular Weight | HR-MS | 357.38 g/mol (theoretical) | |

| Purity | HPLC (C18 column) | >95% (λ = 254 nm) | |

| H NMR (DMSO-d6) | 400 MHz | δ 8.21 (s, pyridazine-H) |

Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Maximizes coupling | |

| Solvent | DMSO/THF (1:1) | Balances polarity | |

| Catalyst | Pd(OAc) | Reduces side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.